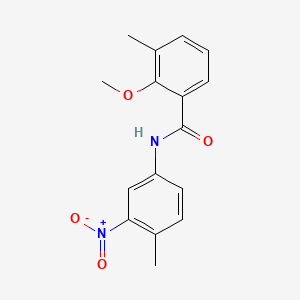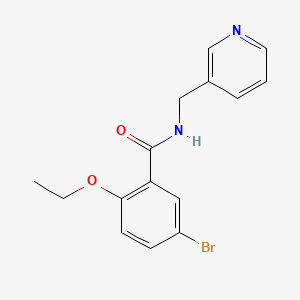
5-bromo-2-ethoxy-N-(3-pyridinylmethyl)benzamide
Descripción general
Descripción
5-bromo-2-ethoxy-N-(3-pyridinylmethyl)benzamide is a chemical compound that belongs to the family of benzamides. It is a synthetic compound that has been widely used in scientific research due to its various applications. The compound is known to have a unique mechanism of action that makes it an ideal candidate for many research studies.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-ethoxy-N-(3-pyridinylmethyl)benzamide is not fully understood. However, it is known to act as a dopamine receptor antagonist. The compound binds to the dopamine receptors in the brain and inhibits the release of dopamine. This leads to a decrease in the activity of dopamine in the brain, which can have various effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse. The compound has been shown to affect various systems in the body, including the nervous system, cardiovascular system, and immune system. In the nervous system, the compound has been shown to affect dopamine signaling, which can lead to changes in behavior and mood. In the cardiovascular system, the compound has been shown to affect blood pressure and heart rate. In the immune system, the compound has been shown to affect the production of cytokines and other immune factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-bromo-2-ethoxy-N-(3-pyridinylmethyl)benzamide in lab experiments are its unique mechanism of action and diverse scientific research applications. The compound is readily available and can be synthesized in large quantities. However, the limitations of using the compound in lab experiments are its potential toxicity and the lack of understanding of its long-term effects.
Direcciones Futuras
There are several future directions for the research on 5-bromo-2-ethoxy-N-(3-pyridinylmethyl)benzamide. One direction is to study the compound's effects on other dopamine receptors and neurotransmitters. Another direction is to investigate the potential of the compound in the treatment of neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, the compound can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its unique mechanism of action and diverse applications. The compound has been shown to have various effects on the body, including the nervous system, cardiovascular system, and immune system. While the compound has several advantages for lab experiments, its potential toxicity and long-term effects require further investigation. Overall, the compound has great potential for future research and drug discovery.
Aplicaciones Científicas De Investigación
The scientific research application of 5-bromo-2-ethoxy-N-(3-pyridinylmethyl)benzamide is diverse. The compound has been used in various studies, including cancer research, neurological research, and drug discovery. In cancer research, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In neurological research, the compound has been used to study the role of dopamine receptors in the brain. In drug discovery, the compound has been used as a lead compound for the development of new drugs.
Propiedades
IUPAC Name |
5-bromo-2-ethoxy-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-2-20-14-6-5-12(16)8-13(14)15(19)18-10-11-4-3-7-17-9-11/h3-9H,2,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSKFYBNLHRNAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-{2-[(2-furylmethyl)amino]-2-oxoethoxy}-3-methoxybenzoate](/img/structure/B4407145.png)
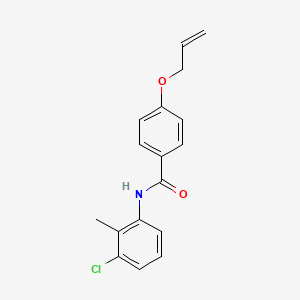
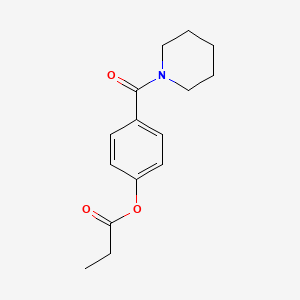
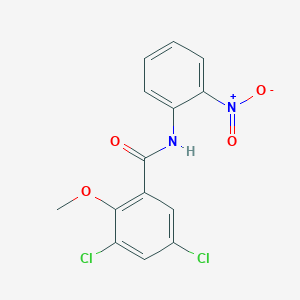
![2-(1-adamantyl)-N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4407173.png)

![4-[({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)carbonyl]phenyl propionate](/img/structure/B4407182.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]butanamide](/img/structure/B4407199.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-isopropoxyphenyl)acetamide](/img/structure/B4407203.png)
![N-(4-{[2-(benzoylamino)acetyl]amino}phenyl)benzamide](/img/structure/B4407211.png)
![4-{2-[2-(benzyloxy)phenoxy]ethyl}morpholine hydrochloride](/img/structure/B4407212.png)
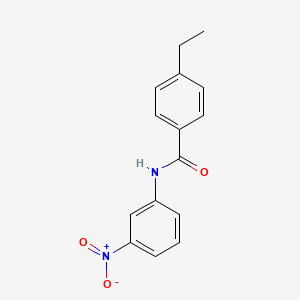
![4-[4-(4-sec-butoxyphenoxy)butyl]morpholine hydrochloride](/img/structure/B4407218.png)
